

# Application Notes: The Claisen Rearrangement of 1-(allyloxy)-4-bromobenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(Allyloxy)-4-bromobenzene

Cat. No.: B1265795

[Get Quote](#)

## Introduction

The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, categorized as a<sup>1</sup>[1]-sigmatropic rearrangement.[1][2][3][4][5] Discovered by Rainer Ludwig Claisen in 1912, this concerted, intramolecular process typically involves the thermal rearrangement of an allyl vinyl ether to a  $\gamma,\delta$ -unsaturated carbonyl compound.[2][3][5] A significant variation is the aromatic Claisen rearrangement, where an allyl aryl ether isomerizes upon heating to form an ortho-substituted phenol.[1][4]

This document focuses on the specific application of the aromatic Claisen rearrangement to **1-(allyloxy)-4-bromobenzene**. In this reaction, the substrate undergoes a pericyclic rearrangement to exclusively form 2-allyl-4-bromophenol. The presence of the bromine atom at the para position blocks the alternative reaction pathway, making this a highly regioselective transformation. The reaction proceeds through a highly ordered, cyclic transition state, leading to the formation of a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product.[1][3][4] This transformation is a key step in the synthesis of various functionalized phenolic compounds, which are valuable building blocks in medicinal chemistry and materials science.[6]

## Mechanism of Rearrangement

The Claisen rearrangement of **1-(allyloxy)-4-bromobenzene** is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state.[2][4][7] The reaction is

intramolecular and follows first-order kinetics.[\[1\]](#) The mechanism involves the following key steps:

- **[1][1]-Sigmatropic Shift:** Upon heating, the allyl group of **1-(allyloxy)-4-bromobenzene** undergoes a[\[1\]\[1\]](#)-sigmatropic rearrangement. The C3 of the allyl group forms a new sigma bond with the C2 (ortho position) of the benzene ring, while the C1-O sigma bond cleaves. This occurs in a single, concerted step.
- **Intermediate Formation:** This concerted process leads to the formation of a non-aromatic intermediate, a 6-allyl-4-bromo-cyclohexa-2,4-dien-1-one.[\[3\]\[5\]](#)
- **Tautomerization (Rearomatization):** The dienone intermediate is unstable and rapidly undergoes keto-enol tautomerization to restore the aromaticity of the ring, yielding the final, stable product, 2-allyl-4-bromophenol.[\[1\]\[3\]\[8\]](#)

Caption: Reaction mechanism of the aromatic Claisen rearrangement.

## Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the starting material and its subsequent Claisen rearrangement to 2-allyl-4-bromophenol.

| Parameter                   | Value                             | Reference    |
|-----------------------------|-----------------------------------|--------------|
| Starting Material Synthesis |                                   |              |
| Substrate                   | 4-Bromophenol                     | [9]          |
| Product                     | 1-(allyloxy)-4-bromobenzene       | [9]          |
| Yield                       | 82%                               | [9]          |
| Boiling Point               | 65-67 °C @ 0.1 mm Hg              | [9]          |
| Claisen Rearrangement       |                                   |              |
| Substrate                   | 1-(allyloxy)-4-bromobenzene       | [9]          |
| Product                     | 2-allyl-4-bromophenol             | [9]          |
| Reaction Temperature        | 195 °C                            | [9]          |
| Reaction Time               | 4 hours                           | [9]          |
| Solvent                     | Dimethylaniline                   | [9]          |
| Product Properties          |                                   |              |
| Product Name                | 2-allyl-4-bromophenol             | [10][11][12] |
| Molecular Formula           | C <sub>9</sub> H <sub>9</sub> BrO | [10]         |
| Molecular Weight            | 213.07 g/mol                      | [10]         |
| Melting Point               | 50.5 °C                           | [10]         |
| Boiling Point               | 138 °C                            | [10]         |

## Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor, **1-(allyloxy)-4-bromobenzene**, and its subsequent Claisen rearrangement.

### Protocol 1: Synthesis of 1-(allyloxy)-4-bromobenzene

This protocol describes the O-alkylation of 4-bromophenol to yield the allyl phenyl ether precursor.

**Materials:**

- 4-Bromophenol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Allyl chloride
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethylformamide (DMF)
- Hexane
- Deionized water
- Magnesium sulfate ( $MgSO_4$ ) or Sodium sulfate ( $Na_2SO_4$ )

**Equipment:**

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Condenser
- Dropping funnel
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

**Procedure:**

- Set up a dry three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
- To the flask, add sodium hydride (1.17 mol equivalents) slurried in anhydrous DMF.
- Slowly add a solution of 4-bromophenol (1.0 mol equivalent) in anhydrous THF to the NaH slurry at room temperature (25 °C) with stirring.<sup>[9]</sup> Allow the reaction to proceed until hydrogen gas evolution ceases.
- Once the formation of the sodium phenoxide is complete, add allyl chloride (1.32 mol equivalents) dropwise to the reaction mixture.
- Heat the mixture to 45 °C and stir for 3 hours.<sup>[9]</sup>
- After cooling to room temperature, carefully quench the reaction by pouring the mixture into an excess of cold water.
- Transfer the aqueous mixture to a separatory funnel and extract the product with hexane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
- Purify the crude product by vacuum distillation (boiling point 65-67 °C at 0.1 mm Hg) to obtain pure **1-(allyloxy)-4-bromobenzene** as an oil.<sup>[9]</sup>

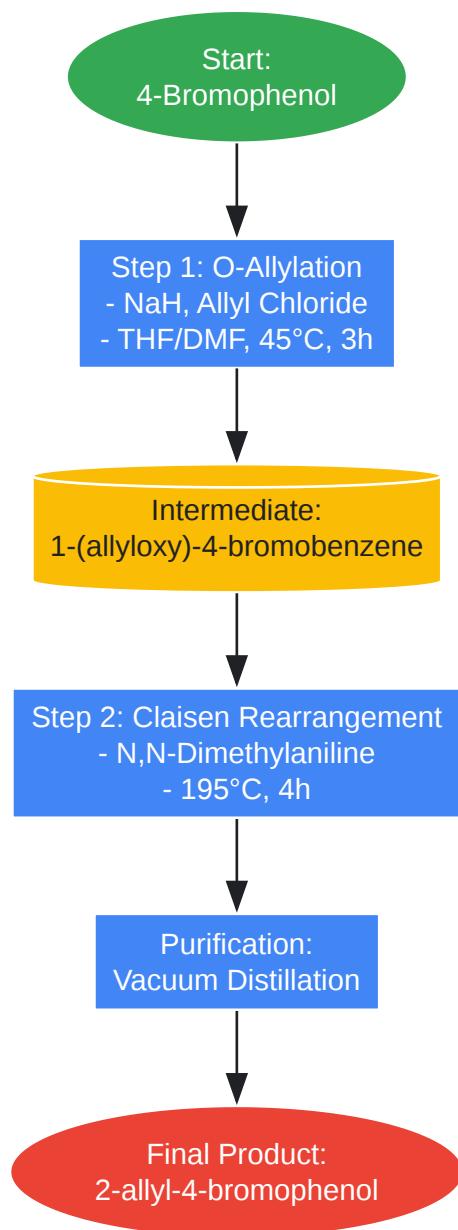
## Protocol 2: Claisen Rearrangement to 2-allyl-4-bromophenol

This protocol details the thermal rearrangement of the synthesized allyl phenyl ether.

Materials:

- **1-(allyloxy)-4-bromobenzene**
- N,N-Dimethylaniline

Equipment:


- Round-bottom flask
- Heating mantle with temperature controller and thermocouple
- Reflux condenser
- Magnetic stirrer and stir bar
- Vacuum distillation apparatus

Procedure:

- Place the synthesized **1-(allyloxy)-4-bromobenzene** into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Add N,N-dimethylaniline as the solvent.
- Heat the mixture to 195 °C and maintain this temperature for 4 hours with continuous stirring.  
[9]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Purify the product directly from the reaction mixture by vacuum distillation to yield 2-allyl-4-bromophenol as a solid or high-boiling liquid.[9]

## Experimental Workflow

The overall process involves two main stages: the synthesis of the ether precursor followed by its thermal rearrangement.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-allyl-4-bromophenol.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. prepchem.com [prepchem.com]
- 10. 2-Allyl-4-bromophenol | 13997-74-5 | FA122353 | Biosynth [biosynth.com]
- 11. PubChemLite - 2-allyl-4-bromophenol (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 12. 2-Allyl-4-bromophenol Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsr.com [m.chemsrc.com]
- To cite this document: BenchChem. [Application Notes: The Claisen Rearrangement of 1-(allyloxy)-4-bromobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265795#claisen-rearrangement-of-1-allyloxy-4-bromobenzene-mechanism>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)